molecular formula C27H38O2 B11083701 3-(Icosa-1,3-diyn-1-yl)benzoic acid

3-(Icosa-1,3-diyn-1-yl)benzoic acid

Cat. No.: B11083701
M. Wt: 394.6 g/mol
InChI Key: PZWVSBHYAZLYAZ-UHFFFAOYSA-N
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Description

3-(1,3-Icosadiynyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 1,3-icosadiynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-icosadiynyl)benzoic acid typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 3-(1,3-icosadiynyl)benzoic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Icosadiynyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1,3-Icosadiynyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-icosadiynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo click chemistry reactions and form stable linkages with azides sets it apart from other benzoic acid derivatives .

Properties

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

3-icosa-1,3-diynylbenzoic acid

InChI

InChI=1S/C27H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-22-20-23-26(24-25)27(28)29/h20,22-24H,2-16H2,1H3,(H,28,29)

InChI Key

PZWVSBHYAZLYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CC#CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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